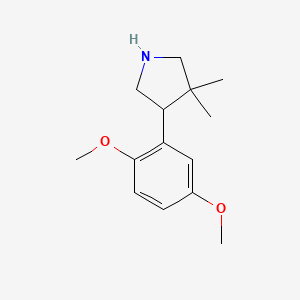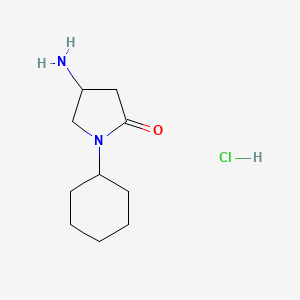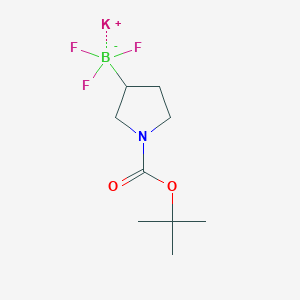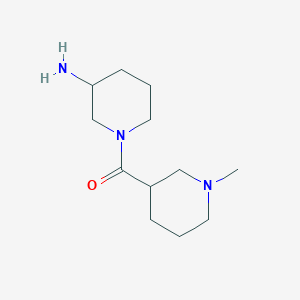
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a synthetic molecule that is used in a variety of scientific research applications. This molecule has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds : Compounds structurally related to 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine have been synthesized for their potential biological activities. For instance, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating dimethoxyphenyl groups highlights the interest in such structures for pharmacological applications (Sroor, 2019).
Crystallography and Material Science
- Crystal Structures of Dihydropyridine Compounds : Studies on the crystal structures of dihydropyridine compounds, including methoxy-substituted derivatives, contribute to our understanding of molecular interactions and could inform the development of new materials or pharmaceuticals (Metcalf & Holt, 2000).
Imaging and Diagnostic Agents
- Synthesis of Labeled Centrally Acting Drugs : Iodine-131 labeled compounds structurally similar to 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine have been explored for their potential use in imaging and diagnostic applications, demonstrating the compound's relevance to nuclear medicine (Braun et al., 1977).
Photophysical and Electrochemical Properties
- Study on Pyridines with Dimethoxyphenyl Groups : The synthesis and analysis of pyridines substituted with dimethoxyphenyl groups reveal their photophysical and electrochemical properties, which could be valuable for the development of optical materials or sensors (Golla et al., 2020).
Pharmacological Potential
- Calcium Channel Antagonists : Research on dihydropyridine derivatives demonstrates their potential as calcium channel antagonists, indicating possible applications in cardiovascular pharmacology (Fossheim et al., 1982).
Mécanisme D'action
Target of Action
The primary targets of 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward pathways.
Mode of Action
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means that it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception.
Biochemical Pathways
It is known that the activation of 5-hydroxytryptamine receptors can lead to a cascade of downstream effects, including the release of other neurotransmitters and the activation of secondary messenger systems .
Pharmacokinetics
Similar compounds such as 2c-b have an onset of action of 20–40 minutes when taken orally, with a duration of action of 4–12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours . These properties can impact the bioavailability of the compound and its effects over time.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-15-8-12(14)11-7-10(16-3)5-6-13(11)17-4/h5-7,12,15H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKAKIAYDOVXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=C(C=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)






